![molecular formula C14H23ClN2 B2439579 N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine CAS No. 108010-87-3](/img/structure/B2439579.png)
N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine (4-CPDD) is a synthetic organochlorine compound with a wide range of applications in the scientific research community. 4-CPDD is a colorless, crystalline solid with a melting point of 68-69°C and a molecular weight of 333.9 g/mol. It is used in a variety of research contexts, including biochemical, physiological, and pharmacological studies.
Aplicaciones Científicas De Investigación
Toxicology and Environmental Impact
- Toxic Effects of Chlorophenols : Chlorophenols, related to chlorophenyl groups, are widespread environmental contaminants. Their toxicity in aquatic environments, potential for bioaccumulation, and effects on human and ecosystem health have been extensively reviewed. The research underscores moderate to high toxicity levels depending on environmental conditions and the presence of adapted microflora for degradation (Krijgsheld & Gen, 1986; Ge et al., 2017).
Mechanisms of Action and Environmental Degradation
- Degradation by Zero Valent Iron : Studies have explored the efficiency of zero valent iron and bimetallic systems in dechlorinating chlorophenols, highlighting mechanisms of removal including sorption, dechlorination, and co-precipitation. This suggests potential pathways for environmental remediation of chlorinated compounds (Gunawardana et al., 2011).
Potential Protective Mechanisms
- Sigma-1 Receptor Mediated Role of Dimethyltryptamine : Research into dimethyltryptamine (DMT), a compound with a structure somewhat analogous to the query, has shown potential protective mechanisms across biological systems, possibly mediated through the sigma-1 receptor. These mechanisms suggest roles in tissue protection, regeneration, and immunity, which could infer similar areas of research interest for related compounds (Frecska et al., 2013).
Biochemical and Molecular Biology Insights
- Effects of N-Nitrosodimethylamine (NDMA) and Its Precursors : NDMA, a related nitrogen compound, has been studied for its formation and removal in water and wastewater treatment processes. Insights into the mechanisms of NDMA formation, its precursors, and removal techniques can offer valuable perspectives on managing related compounds in environmental contexts (Sgroi et al., 2018).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2/c1-3-17(4-2)11-5-10-16-12-13-6-8-14(15)9-7-13/h6-9,16H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIYRWFCGLICAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2439496.png)
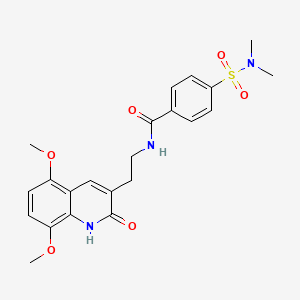
![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2439498.png)
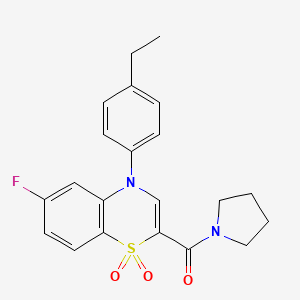
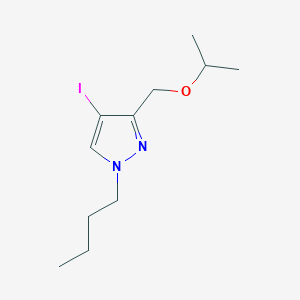
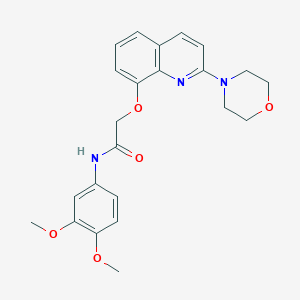
![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)

![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)



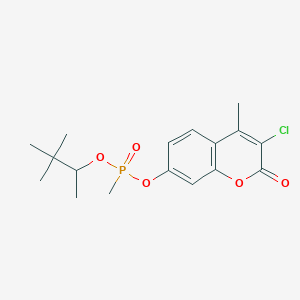
![4-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2439519.png)